molecular formula C11H10F3NO2 B2989097 2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide CAS No. 338424-38-7

2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide

Cat. No.: B2989097
CAS No.: 338424-38-7
M. Wt: 245.201
InChI Key: KBAIZDIRTZZBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide is an epoxide-containing carboxamide with the molecular formula C₁₂H₉F₃N₂O₂ and an average molecular mass of 270.210 g/mol . It features a 2-methyloxirane (epoxide) ring conjugated to a carboxamide group, which is linked to a 3-(trifluoromethyl)phenyl substituent. The compound is recognized by multiple synonyms, including N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide and 1,2-Epoxy-2-methyl-N-[4-cyano-3-(trifluoromethyl)phenyl]propanamide .

This compound serves as a critical intermediate in synthesizing pharmaceuticals such as Bicalutamide, a non-steroidal anti-androgen used in prostate cancer treatment . Its structural features, including the electron-withdrawing trifluoromethyl group and reactive epoxide ring, make it a versatile building block for organic synthesis and medicinal chemistry applications.

Properties

IUPAC Name

2-methyl-N-[3-(trifluoromethyl)phenyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-10(6-17-10)9(16)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAIZDIRTZZBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide typically involves the following steps:

    Formation of the Trifluoromethyl Phenyl Intermediate: The starting material, 3-(trifluoromethyl)aniline, is reacted with a suitable carboxylic acid derivative to form the corresponding amide.

    Epoxidation: The amide is then subjected to epoxidation conditions to introduce the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation: Oxidative conditions can further modify the functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Nucleophilic Substitution: Products include substituted amides or alcohols.

    Reduction: Products include primary or secondary amines.

    Oxidation: Products include carboxylic acids or ketones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to nitro, chloro, or bromo substituents .
  • Reactivity : The epoxide ring undergoes nucleophilic ring-opening reactions, enabling access to diverse derivatives (e.g., Taxol precursors) .

Functional Group Analogs: Propionamide Derivatives

Flutamide (C₁₁H₁₁F₃N₂O₃), a propionamide derivative with a 4-nitro-3-(trifluoromethyl)phenyl group, shares the trifluoromethylphenyl pharmacophore but lacks the epoxide ring. It is clinically used as an anti-androgen (molecular mass: 276.21 g/mol) .

Structural Differences :

  • Epoxide vs. Propionamide : The absence of the epoxide in Flutamide reduces its reactivity but improves oral bioavailability for therapeutic use .
  • Substituent Position : Flutamide’s nitro group at the 4-position (vs. 3-position in the target compound) alters binding affinity to androgen receptors .

Pesticide-Related Carboxamides

Compounds like Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) share trifluoromethylphenyl motifs but incorporate benzamide backbones instead of epoxides. These are used as fungicides, highlighting the role of trifluoromethyl groups in agrochemical activity .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide, and how do reaction conditions influence yield and stereochemical outcomes?

  • Methodological Answer : The compound is synthesized via epoxidation of precursor acrylamides or through nucleophilic ring-opening reactions of oxirane derivatives. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically influence stereoselectivity. For example, acidic conditions may promote regioselective ring-opening, while base catalysts can stabilize intermediates. Crystallographic studies of related oxiranecarboxamides suggest that steric effects from the trifluoromethyl group direct spatial arrangements .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state conformation?

  • Methodological Answer : X-ray crystallography reveals key structural features, including dihedral angles between the oxirane ring and aromatic substituents. Hydrogen bonding between the carboxamide NH and carbonyl groups of adjacent molecules, along with π-π stacking of the trifluoromethylphenyl group, stabilizes the lattice. Comparative analysis with analogs (e.g., 3-(4-nitrophenyl)-N-phenyloxirane-2-carboxamide) highlights the role of electron-withdrawing substituents in packing efficiency .

Q. What are the primary applications of this compound in pharmacological or agrochemical research?

  • Methodological Answer : The compound is identified as a ryanodine receptor modulator in insecticide research, where it disrupts calcium ion channels in pest species. Activity is assayed via fluorescence-based calcium release assays in insect cell lines. Its trifluoromethyl group enhances lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity across different assay systems (e.g., in vitro vs. in vivo models)?

  • Methodological Answer : Discrepancies often arise from differences in metabolic stability or assay sensitivity. To address this:

  • Conduct parallel assays using standardized protocols (e.g., ISO 11210 for insecticidal activity).
  • Validate purity via HPLC-MS to rule out degradation products.
  • Perform comparative pharmacokinetic profiling (e.g., microsomal stability assays) to assess metabolite interference. Evidence from trifluoromethyl anilides shows that minor structural changes drastically alter activity .

Q. How does the trifluoromethyl group influence pharmacokinetic properties, and what computational methods predict its metabolic stability?

  • Methodological Answer : The trifluoromethyl group reduces oxidative metabolism due to its strong electron-withdrawing effect, enhancing metabolic stability. Density Functional Theory (DFT) calculations predict bond dissociation energies (BDEs) for C-F bonds, while molecular docking identifies interactions with cytochrome P450 enzymes. QSAR models trained on analogs (e.g., trifluoromethylcinnamanilides) correlate substituent position with half-life in hepatic microsomes .

Q. What analytical techniques differentiate stereoisomers during synthesis, and how are enantiomeric excesses quantified?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers using hexane:isopropanol gradients. NMR analysis of diastereomeric derivatives (e.g., Mosher esters) confirms absolute configuration. Polarimetry or circular dichroism (CD) provides complementary data on enantiomeric excess (>95% ee required for pharmacological studies) .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for target selectivity?

  • Methodological Answer : Systematic substitution of the phenyl ring (e.g., introducing halogens or nitro groups) and modification of the oxirane ring (e.g., methyl vs. ethyl substituents) are evaluated using in vitro receptor-binding assays. For example, replacing the oxirane with aziridine reduces insecticidal activity but increases mammalian cell safety margins. Co-crystallization with ryanodine receptors identifies key hydrogen-bonding residues for selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.